
P-Tolunitrile-D7
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Description
p-Tolunitrile-D7 (4-methylbenzonitrile-D7) is a deuterated derivative of p-Tolunitrile (C₈H₇N), where seven hydrogen atoms are replaced with deuterium (D). This isotopic substitution occurs primarily at the methyl group (CD₃) and four aromatic positions ortho and meta to the nitrile group . Key properties include:
- Molecular Formula: C₈D₇N
- Molecular Weight: ~124.15 g/mol (vs. 117.15 g/mol for non-deuterated p-Tolunitrile)
- Purity: ≥98% chemical purity, 98 atom % deuterium .
Deuterated compounds like this compound are critical in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where they serve as internal standards or solvents to minimize spectral interference . The stronger C-D bonds compared to C-H bonds also influence reaction kinetics, making them valuable in studying kinetic isotope effects .
Q & A
Basic Research Questions
Q. What are the critical spectroscopic techniques for characterizing P-Tolunitrile-D7, and how can isotopic purity be validated?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm deuterium incorporation (e.g., absence of proton signals in 1H-NMR) and mass spectrometry (MS) to verify molecular weight (MW: 136.21 g/mol with 99.5% deuterium enrichment). Isotopic purity should be cross-validated via gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) to detect residual protonated impurities . For reproducibility, document solvent conditions (e.g., CDCl3 for NMR) and calibration standards .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to minimize degradation. Monitor stability via high-performance liquid chromatography (HPLC) every 6 months, comparing retention times against fresh standards. Avoid aqueous environments to prevent hydrolysis of the nitrile group .
Q. What synthetic routes are most effective for producing high-purity this compound?
- Methodological Answer : Deuterated analogs are typically synthesized via H/D exchange using deuterated solvents (e.g., D2O or DMSO-d6) and catalysts like Pd/C or Rh/Al2O3. Post-synthesis, purify via vacuum distillation (b.p. 215–217°C) and confirm purity through elemental analysis (C8D7N) .
Advanced Research Questions
Q. How can isotopic interference be minimized when using this compound as an internal standard in quantitative assays?
- Methodological Answer : Design calibration curves using matrix-matched standards to account for matrix effects. Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to distinguish isotopic peaks. Validate method robustness via spike-and-recovery experiments in biologically relevant matrices (e.g., plasma or tissue homogenates) .
Q. What experimental strategies resolve contradictions in kinetic isotope effect (KIE) measurements involving this compound?
- Methodological Answer : Discrepancies in KIE values (e.g., kH/kD) often arise from competing reaction pathways or solvent effects. Use computational modeling (DFT or MD simulations) to isolate electronic vs. steric contributions. Replicate experiments under controlled conditions (e.g., anhydrous solvents, fixed temperature) and statistically analyze data using ANOVA to identify outliers .
Q. How does the deuterium substitution in this compound influence its reactivity in cross-coupling reactions compared to the protonated analog?
- Methodological Answer : Deuterium’s higher mass and lower zero-point energy alter activation barriers. Compare reaction rates in Suzuki-Miyaura couplings using Pd catalysts: monitor 2H-isotope effects via kinetic studies (e.g., Eyring plots) and characterize products via 13C-NMR to track regioselectivity changes. Publish raw kinetic data in supplementary materials for transparency .
Q. Data Reporting and Reproducibility
Q. What are the best practices for reporting this compound data in publications to ensure reproducibility?
- Methodological Answer :
- Tables : Include isotopic enrichment levels, synthetic yields, and analytical parameters (e.g., HPLC column specifications, MS ionization modes).
- Figures : Label NMR/IR peaks with δ-values (ppm) and annotate MS fragments.
- Supplemental Data : Provide raw chromatograms, spectral files, and computational input/output files. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers address discrepancies in published thermodynamic data for this compound?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify methodological inconsistencies (e.g., calorimetry vs. computational estimates). Re-measure key properties (e.g., enthalpy of vaporization) using standardized protocols and publish comparative datasets. Use Bland-Altman plots to visualize inter-study variability .
Q. Ethical and Methodological Considerations
Q. What ethical guidelines apply to studies using deuterated compounds like this compound in biological systems?
- Methodological Answer : Ensure compliance with Institutional Animal Care and Use Committee (IACUC) protocols for in vivo studies. Disclose deuterium’s potential metabolic effects (e.g., altered pharmacokinetics) in the Methods section. Reference OECD Guidelines for chemical safety assessments .
Q. How should researchers design controls to isolate isotope-specific effects in this compound experiments?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Ortho and Meta Derivatives
p-Tolunitrile vs. o-Tolunitrile and m-Tolunitrile
The positional isomerism of the methyl and nitrile groups significantly impacts physicochemical properties:
- Key Differences :
- Boiling Points : The para isomer (p-Tolunitrile) has a higher boiling point than the ortho isomer due to symmetrical molecular packing, reducing intermolecular repulsion .
- Reactivity : The ortho isomer’s steric hindrance near the nitrile group reduces its reactivity in nucleophilic substitutions compared to the para isomer .
Deuterated Derivatives
Deuteration introduces isotopic effects:
- p-Tolunitrile-D7 vs. o-Tolunitrile-D7 : Both have molecular formula C₈D₇N but differ in substitution patterns. The deuterated para isomer is preferred in NMR due to its symmetrical structure, which simplifies spectral interpretation .
- Synthetic Utility: Deuterated isomers are used as internal standards in MS to quantify non-deuterated analogs via mass-shift detection .
Functional Group Analogs: Nitriles and Acyl Chlorides
m-Toluoyl Chloride
- Molecular Weight : 154.59 g/mol (vs. 117.15 g/mol for p-Tolunitrile) .
- Density : 1.17 g/cm³ (vs. 0.98 g/cm³ for p-Tolunitrile) .
- Applications : m-Toluoyl chloride is used in acylations, whereas p-Tolunitrile participates in cyanation reactions .
Isotopic vs. Non-Deuterated Compounds
²General values for C-D vs. C-H bonds.
Properties
Molecular Formula |
C8H7N |
---|---|
Molecular Weight |
124.19 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzonitrile |
InChI |
InChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
VCZNNAKNUVJVGX-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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